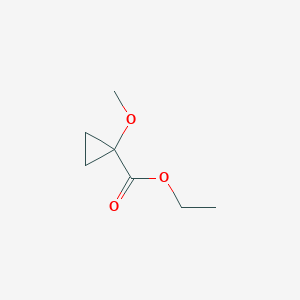
Imidazolidinyl urea
Übersicht
Beschreibung
Imidazolidinyl urea is an antimicrobial preservative widely used in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a potent antimicrobial agent. This compound helps in preventing the growth of bacteria, yeast, and molds, thereby extending the shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. The overall reaction can be summarized as follows: [ \text{Allantoin} + 3 \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction is carefully controlled to ensure the correct proportions of reactants and optimal reaction conditions. The final product is a mixture of different formaldehyde addition products, including polymers .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidinyl urea primarily undergoes hydrolysis and formaldehyde release reactions. It can also participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound releases formaldehyde.
Substitution: Various reagents can be used to replace the hydroxymethyl groups, depending on the desired product.
Major Products
The major product formed from the hydrolysis of this compound is formaldehyde. In substitution reactions, the products vary based on the reagents used .
Wissenschaftliche Forschungsanwendungen
Imidazolidinyl urea has several applications in scientific research:
Chemistry: Used as a preservative in various chemical formulations.
Biology: Employed in biological studies to prevent microbial contamination.
Medicine: Investigated for its potential as a multitargeted inhibitor for lung cancer.
Industry: Utilized in the production of supramolecular hydrogels with advanced properties.
Wirkmechanismus
Imidazolidinyl urea works by releasing small amounts of formaldehyde, which is a powerful antimicrobial agent. Formaldehyde cross-links with proteins and other molecules in the cell walls of bacteria, preventing them from reproducing and causing damage . This gradual release helps to keep products microbe-free over time.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazolidinyl urea: Chemically related to imidazolidinyl urea and used in a similar way as a preservative.
Benzalkonium chloride: Another antimicrobial preservative used in cosmetics.
Quaternium-15: A formaldehyde-releasing preservative used in personal care products.
Uniqueness
This compound is unique due to its specific formaldehyde release mechanism, which provides long-lasting antimicrobial effects. It is also compatible with a wide range of cosmetic ingredients, making it a versatile preservative .
Eigenschaften
IUPAC Name |
imidazolidin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKGKCVJCJKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid](/img/structure/B7809773.png)








![2-amino-1H-imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B7809847.png)



